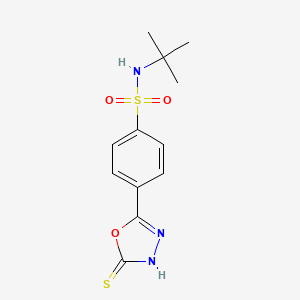

N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H15N3O3S2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N-tert-butyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H15N3O3S2/c1-12(2,3)15-20(16,17)9-6-4-8(5-7-9)10-13-14-11(19)18-10/h4-7,15H,1-3H3,(H,14,19) |

InChI Key |

ZKEBWFWIABHNGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NNC(=S)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.

Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the oxadiazole intermediate with thiol-containing reagents under suitable conditions.

Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be attached through sulfonation reactions, where the oxadiazole intermediate is treated with sulfonyl chlorides.

Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Mercapto Group Reactivity

The thiol (-SH) group in the oxadiazole ring participates in nucleophilic substitution and oxidation reactions:

Sulfonamide Group Reactions

The sulfonamide moiety undergoes hydrolysis and condensation:

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in cycloadditions and ring-opening reactions:

Biological Activity via Functional Group Interactions

The compound’s reactivity correlates with its pharmacological effects:

-

Antimicrobial Action : S-alkylated derivatives with dodecyl chains show enhanced membrane disruption against Pseudomonas aeruginosa (MIC: 8 µg/mL) .

-

Cytotoxicity : Oxidation products (e.g., disulfides) exhibit IC₅₀ values of 15.63 µM against MCF-7 cancer cells, comparable to Tamoxifen .

Synthetic Pathways

Key steps in derivative synthesis:

-

Cyclization : Reacting hydrazides with CS₂/KOH forms the oxadiazole-thiol core .

-

Amidation : EDC/HOBt-mediated coupling introduces arylacetamide groups .

-

Purification : Column chromatography (EtOAc/petroleum ether) achieves >95% purity .

Stability and Reaction Optimization

-

Inert Conditions : Reactions involving the thiol group require nitrogen/argon to prevent oxidation .

-

Temperature Control : Oxadiazole ring stability decreases above 80°C, necessitating reflux at 60–70°C .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide has been studied for its effectiveness against various bacterial strains. The presence of the mercapto group enhances its interaction with microbial targets, potentially leading to the development of new antibiotics. Studies have shown that derivatives of oxadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making this compound a candidate for further exploration in antibiotic development .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been investigated. Preliminary studies suggest that this compound can disrupt cellular pathways involved in cancer cell proliferation. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell death in tumor cells while sparing normal cells . This selective toxicity makes it a promising candidate for anticancer drug development.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a functional additive in polymer formulations. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries .

Nanomaterials Synthesis

The compound has also been utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent allows for the controlled synthesis of nanoparticles with specific sizes and shapes. These nanoparticles have applications in drug delivery systems and as catalysts in chemical reactions .

Analytical Chemistry

Chromatographic Applications

this compound has been employed as a reagent in chromatographic techniques for the detection of heavy metals and other contaminants in environmental samples. Its high affinity for metal ions enables selective extraction and quantification, making it valuable in environmental monitoring .

Spectroscopic Studies

The compound's unique spectral properties allow it to be used as a probe in spectroscopic studies. It can be employed to investigate interactions between biomolecules and small molecules through techniques such as fluorescence spectroscopy and nuclear magnetic resonance (NMR). These studies contribute to understanding biochemical processes at the molecular level .

Summary Table of Applications

| Application Area | Specific Applications |

|---|---|

| Medicinal Chemistry | Antimicrobial agents; anticancer agents |

| Materials Science | Additive in polymers; nanomaterials synthesis |

| Analytical Chemistry | Reagent for chromatographic detection; spectroscopic studies |

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the mercapto group can form covalent bonds with thiol-containing enzymes, inhibiting their function. The oxadiazole ring may interact with nucleic acids or proteins, affecting their structure and activity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between the target compound and related 1,3,4-oxadiazole derivatives:

Key Observations :

- Oxadiazole Substituents : The target compound’s mercapto group distinguishes it from analogs with bulkier substituents like benzylsulfanyl (in ) or furan (in LMM11 ). The -SH group may enhance interactions with enzyme active sites through hydrogen bonding or metal coordination.

- Sulfonamide Groups : The tert-butyl group in the target compound likely increases steric hindrance and lipophilicity compared to LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups. This could influence pharmacokinetic properties such as solubility and bioavailability.

Antifungal Activity (LMM5 and LMM11)

LMM5 and LMM11, two 1,3,4-oxadiazole derivatives, demonstrated antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical enzyme in oxidative stress response . The methoxyphenyl (LMM5) and furan (LMM11) substituents likely contribute to target binding via π-π interactions or hydrophobic effects.

Target Compound’s Potential Mechanisms

Though direct biological data for this compound are unavailable, its structural features suggest plausible mechanisms:

- The tert-butyl group could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

Benzylsulfanyl Analogs

The benzylsulfanyl group may improve stability compared to the mercapto group but could reduce reactivity.

Physicochemical Properties

- Stability : The mercapto group may render the compound susceptible to oxidation, necessitating stabilizers like antioxidants in formulations. In contrast, benzylsulfanyl () or alkyl-substituted analogs (LMM5/LMM11) are more stable.

Biological Activity

N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 284.34 g/mol. The presence of the oxadiazole ring and the sulfonamide group are significant for its biological activity.

Anticancer Activity

Recent studies indicate that derivatives of oxadiazoles, including those similar to this compound, exhibit notable anticancer properties. For instance:

- Cytotoxicity : Compounds containing the 1,3,4-oxadiazole moiety have shown cytotoxic effects against various cancer cell lines. In particular, derivatives have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MEL-8 | 2.41 |

These findings suggest that structural modifications of oxadiazole-based compounds can enhance their anticancer efficacy.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, flow cytometry assays have indicated that certain oxadiazole derivatives can induce apoptosis in a dose-dependent manner by activating caspase pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

- Bacterial Inhibition : Studies have reported that oxadiazole derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated selective inhibition of bacterial topoisomerases without affecting human topoisomerases .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Escherichia coli | 0.008 µg/mL |

This selectivity is crucial for developing new antibiotics with reduced side effects.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activities. Modifications at various positions on the oxadiazole ring can significantly influence both anticancer and antimicrobial activities. For example:

- Substituents on the Oxadiazole Ring : The introduction of electron-withdrawing groups (EWGs) has been shown to enhance biological potency.

- Sulfonamide Group : This functional group is essential for interaction with target enzymes in bacteria and cancer cells.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- Case Study 1 : A derivative with a similar structure was tested against multiple cancer cell lines and exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

- Case Study 2 : A comparative study showed that oxadiazole derivatives were more effective than standard antibiotics against resistant bacterial strains, suggesting potential for treating infections where conventional therapies fail .

Q & A

Q. Basic

- IR spectroscopy : The 5-mercapto-1,3,4-oxadiazole moiety shows characteristic S-H stretches at ~2550–2600 cm⁻¹ and C=N stretches at ~1600–1650 cm⁻¹. Sulfonamide groups exhibit S=O asymmetric/symmetric stretches at ~1350–1150 cm⁻¹ .

- NMR analysis :

What are the solubility and stability profiles of this compound under experimental conditions?

Q. Basic

- Solubility : Predominantly soluble in DMSO and DMF due to the sulfonamide and oxadiazole groups. Limited solubility in water (LogP ~2.1 suggests moderate lipophilicity) .

- Stability :

How can reaction conditions be optimized to improve synthetic yields?

Q. Advanced

- Ultrasonic irradiation : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by enhancing reagent interaction .

- Catalyst tuning : Replace DCCI with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for milder conditions and reduced side products .

- Temperature control : Lower temperatures (0–5°C) minimize thiol oxidation, while higher temperatures (60–80°C) accelerate cyclization steps .

Case study : Ultrasonic methods increased yields of oxadiazole derivatives by 20–30% compared to conventional heating .

How should researchers resolve contradictions in biological activity data (e.g., variable IC₅₀ values)?

Q. Advanced

- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Metabolic interference : Test for thiol-mediated redox interactions (e.g., via glutathione depletion assays) .

- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ with SEM <10% .

Example : A 2022 study attributed discrepancies in anti-proliferative activity to variations in cellular uptake efficiency .

What computational methods predict the compound’s reactivity and binding modes?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase IX). Key residues: Thr199, His94 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.